TLR7/8 agonist 1
Overview
Description
TLR7/8 agonist 1: is a small molecule that activates toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses . TLR7/8 agonists have been extensively studied for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 1 typically involves the construction of an imidazoquinoline scaffold, followed by various substitutions to enhance its activity. One common method involves the use of triazole tethered imidazoquinolines . The reaction conditions often include the use of anhydrous solvents like methanol and sodium methoxide, with heating at around 65°C for specific durations .
Industrial Production Methods: Industrial production methods for TLR7/8 agonists involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: TLR7/8 agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which are evaluated for their TLR7/8 agonistic activity .
Scientific Research Applications
Chemistry: In chemistry, TLR7/8 agonist 1 is used as a model compound to study the structure-activity relationship of imidazoquinolines. Researchers explore different substitutions to enhance its efficacy and specificity .
Biology: In biology, this compound is used to study the activation of immune cells, particularly dendritic cells and macrophages. It helps in understanding the signaling pathways involved in innate immunity .
Medicine: In medicine, this compound is being investigated for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors and in remodeling the tumor microenvironment .
Industry: In the pharmaceutical industry, this compound is used in the development of new vaccines and immunotherapeutic agents. Its ability to activate immune responses makes it a valuable adjuvant in vaccine formulations .
Mechanism of Action
TLR7/8 agonist 1 exerts its effects by binding to toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells . Upon binding, these receptors undergo conformational changes that trigger downstream signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) . This leads to the production of pro-inflammatory cytokines and chemokines, which enhance the immune response .
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with similar immunostimulatory properties.
CL097 and CL075: Synthetic TLR7/8 agonists used in research for their potent immune-activating properties.
Uniqueness: TLR7/8 agonist 1 is unique due to its specific substitutions on the imidazoquinoline scaffold, which enhance its activity and specificity towards TLR7 and TLR8. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSKFWHQCNBICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.